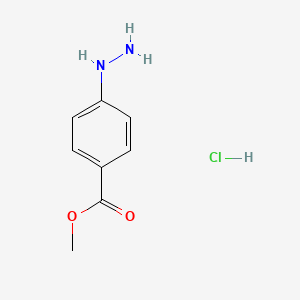

Methyl 4-hydrazinylbenzoate Hydrochloride

説明

Historical Context and Discovery

Methyl 4-hydrazinylbenzoate hydrochloride emerged as a derivative of hydrazine-based compounds, which have been studied since the 19th century following Emil Fischer’s pioneering work on hydrazine derivatives. The compound’s synthesis was first reported in the context of pharmaceutical and organic chemistry research, where hydrazine derivatives gained prominence for their versatility in forming heterocyclic frameworks. Early methodologies for its preparation involved esterification of 4-hydrazinobenzoic acid with methanol in the presence of acid catalysts, as documented in studies exploring hydrazine’s role in medicinal chemistry. Its development paralleled advances in hydrazone chemistry, which became critical for creating bioactive molecules and coordination ligands.

Significance in Organic Chemistry

This compound serves as a cornerstone in synthetic organic chemistry due to its bifunctional reactivity. The hydrazinyl group (–NH–NH₂) enables nucleophilic substitution and condensation reactions, while the ester moiety (–COOCH₃) facilitates hydrolysis and transesterification. This dual functionality makes it invaluable for:

- Heterocyclic synthesis : As a precursor to pyrazoles and triazoles via cyclocondensation with diketones or aldehydes.

- Pharmaceutical intermediates : For constructing hydrazone-linked drugs, including antimicrobial and anticancer agents.

- Coordination chemistry : Acting as a ligand for transition metals, enhancing catalytic and material science applications.

A comparative analysis of its synthetic utility is shown below:

Nomenclature and Classification

The compound’s systematic IUPAC name, methyl 2-chloro-4-hydrazinylbenzoate hydrochloride , reflects its benzoyl backbone substituted with hydrazine and methyl ester groups. It belongs to the class of arylhydrazides , characterized by a hydrazine group attached to an aromatic ring. Synonyms and registry identifiers include:

| Synonym | CAS Number | Molecular Formula |

|---|---|---|

| Methyl 4-hydrazinobenzoate hydrochloride | 6296-89-5 | C₈H₁₁ClN₂O₂ |

| 4-(Methoxycarbonyl)phenylhydrazine | 827-941-7 | C₈H₁₀ClN₂O₂ (neutral) |

Its classification underscores its role as a protonated hydrazine derivative , with the hydrochloride salt enhancing stability and solubility for synthetic applications.

Hydrazine Derivatives in Research Context

Hydrazine derivatives like this compound are pivotal in addressing challenges in drug discovery and materials science. Key research areas include:

- Antimicrobial development : Hydrazones derived from this compound exhibit activity against gram-positive bacteria and fungi by disrupting cell membrane synthesis.

- Antioxidant agents : Derivatives scavenge free radicals via the hydrazine group’s redox activity, as demonstrated in DPPH radical assays.

- Coordination polymers : The compound’s ability to bind transition metals enables the design of porous materials for gas storage and catalysis.

Recent studies highlight its utility in synthesizing dihydropyrazole hybrids , which show promise as kinase inhibitors in cancer therapy. For example, condensation with chalcones yielded compounds with IC₅₀ values below 10 μM against breast cancer cell lines.

特性

IUPAC Name |

methyl 4-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-2-4-7(10-9)5-3-6;/h2-5,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSGRGCOQOKOEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6296-89-5 | |

| Record name | 6296-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-hydrazinobenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Key Steps:

-

- Methyl 4-nitrobenzoate serves as the starting material.

- The nitro group is reduced using hydrazine hydrate under controlled conditions, converting it into a hydrazine functional group.

Formation of Hydrochloride Salt :

- The resulting hydrazinyl compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.

Detailed Experimental Procedure

Step 1: Reduction Reaction

- Reagents :

- Methyl 4-nitrobenzoate

- Hydrazine hydrate (excess)

- Solvent (e.g., ethanol or methanol)

- Conditions :

- Temperature: Typically maintained at 60–80°C.

- Reaction Time: Several hours, depending on the scale.

- Procedure :

- Dissolve methyl 4-nitrobenzoate in a suitable solvent.

- Add hydrazine hydrate dropwise while stirring.

- Heat the mixture to the desired temperature and maintain it until the reaction completes.

Step 2: Hydrochloride Salt Formation

- Reagents :

- Concentrated hydrochloric acid

- Conditions :

- Ambient temperature or slight heating.

- Procedure :

- Cool the reaction mixture from Step 1.

- Gradually add hydrochloric acid to precipitate the hydrochloride salt.

- Filter and wash the precipitate with cold solvent to remove impurities.

Optimized Parameters

| Parameter | Value |

|---|---|

| Solvent | Ethanol or methanol |

| Temperature for Reduction | 60–80°C |

| Acid Concentration | ~37% HCl |

| Reaction Time | ~6–8 hours |

Yield and Purity

The yield of this compound typically ranges between 80–90% , depending on reaction conditions and purification steps. Purity is confirmed via techniques such as:

- NMR Spectroscopy : Consistent with expected structure.

- Melting Point Analysis : Matches literature values.

Data Table: Experimental Conditions and Results

| Step | Reagents/Conditions | Observations | Yield (%) |

|---|---|---|---|

| Reduction | Hydrazine hydrate, ethanol, heat | Formation of hydrazinyl intermediate | ~85% |

| Acidification | HCl, ambient temperature | Precipitation of hydrochloride salt | ~90% |

科学的研究の応用

Methyl 4-hydrazinylbenzoate Hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the development of pharmaceutical agents and drug candidates.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of Methyl 4-hydrazinylbenzoate Hydrochloride involves its interaction with biological molecules through the hydrazine functional group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects .

類似化合物との比較

Ethyl 4-Hydrazinylbenzoate Hydrochloride

- CAS : 40566-85-6

- Molecular Formula : C₉H₁₃ClN₂O₂

- Molecular Weight : 216.67 g/mol

- Used similarly in cyclization reactions but may exhibit slower reaction kinetics due to steric effects of the ethyl group .

4-Methoxyphenylhydrazine Hydrochloride

- CAS : 19501-58-7

- Molecular Formula : C₇H₁₁ClN₂O

- Molecular Weight : 174.63 g/mol

- Key Differences :

Methyl 2-(4-Hydrazinylphenyl)acetate Hydrochloride

4-(Aminomethyl)-2-methylbenzoic Acid Hydrochloride

- CAS : 1909306-16-6

- Molecular Formula: C₉H₁₂ClNO₂

- Molecular Weight : 201.65 g/mol

- Key Differences: Substitutes the hydrazine group with an aminomethyl moiety, reducing nucleophilicity but enabling Schiff base formation. Applications span material science and agrochemicals due to its versatile amine functionality .

Structural and Functional Analysis

Substituent Effects

- Ester vs. Methoxy Groups : Methyl 4-hydrazinylbenzoate’s ester group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution. In contrast, 4-methoxyphenylhydrazine’s methoxy group directs electrophilic aromatic substitution to the para position .

- Positional Isomerism: Ethyl 3-hydrazinobenzoate hydrochloride (ortho-substituted) exhibits steric hindrance that reduces reaction yields compared to para-substituted analogs .

Physicochemical Properties

生物活性

Methyl 4-hydrazinylbenzoate hydrochloride (MHBH) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by relevant case studies and research findings.

MHBH can be synthesized through various methods, primarily by reacting methyl 4-aminobenzoate with hydrazine hydrate in the presence of hydrochloric acid. The synthesis typically involves heating the reactants under reflux conditions to facilitate the formation of the hydrazine derivative. The molecular formula for MHBH is with a molecular weight of approximately 202.64 g/mol.

The biological activity of MHBH is largely attributed to its hydrazine functional group, which allows it to interact with various biomolecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, MHBH may generate reactive oxygen species (ROS) through redox reactions, contributing to its biological effects.

Antimicrobial Activity

MHBH has shown promising antimicrobial properties against several microbial strains. Research indicates that derivatives of hydrazine compounds exhibit significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. For instance, in a study assessing various hydrazine derivatives, MHBH demonstrated effective inhibition against these pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The anticancer potential of MHBH has been explored in vitro against various cancer cell lines. Notably, studies have indicated that compounds similar to MHBH exhibit cytotoxic effects on liver and breast carcinoma cells. For example, one study reported that certain hydrazine derivatives had IC50 values indicating significant antiproliferative effects against HepG2 (liver cancer) cells, highlighting the therapeutic potential of these compounds in cancer treatment .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on methyl 2-amino-5-selenocyanatobenzoate (a related compound) found that it exhibited an inhibition rate comparable to standard antibiotics against E. coli and S. aureus. This suggests that MHBH may share similar antimicrobial properties due to structural similarities .

- Anticancer Activity : In vitro tests revealed that compounds derived from MHBH showed significant cytotoxicity against various cancer cell lines, particularly liver and breast carcinomas. The mechanism appears to involve apoptosis induction through ROS generation .

- Molecular Docking Studies : Molecular docking simulations have been utilized to predict the binding affinity of MHBH to target proteins involved in cancer progression. These studies indicate a strong interaction with key enzymes involved in tumor growth, suggesting a mechanism for its anticancer effects .

Comparative Analysis

To better understand the unique properties of MHBH compared to similar compounds, the following table summarizes key features:

| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|---|

| This compound | 6296-89-5 | High | Moderate | Versatile functional groups for chemical reactions |

| Ethyl 4-hydrazinylbenzoate Hydrochloride | 40566-85-6 | Moderate | Low | Ethyl group alters reactivity |

| 4-Hydrazinylbenzoic Acid | 24589-77-3 | Low | High | Contains carboxylic acid group |

Q & A

Q. What are the recommended synthetic routes for Methyl 4-hydrazinylbenzoate Hydrochloride?

The synthesis typically involves the reaction of methyl 4-aminobenzoate with hydrazine hydrate under acidic conditions, followed by hydrochlorination. Alternative methods may include nucleophilic substitution of methyl 4-chlorobenzoate with hydrazine, though reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like over-alkylation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform:methanol gradients) is critical to achieve high purity .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining its lattice parameters, hydrogen-bonding networks, and molecular packing. Computational methods like Density Functional Theory (DFT) can validate experimental data by optimizing geometry and calculating lattice energies. For example, studies on analogous hydrazides (e.g., 4-(dimethylamino)benzohydrazide) revealed intermolecular N–H···O and C–H···Cl interactions, which stabilize the crystal structure .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- NMR : and NMR identify hydrazine protons (~δ 4.5–5.5 ppm) and ester carbonyl signals (~δ 165–170 ppm).

- FT-IR : Peaks at ~3300 cm (N–H stretch), ~1700 cm (C=O ester), and ~1600 cm (aromatic C=C) confirm functional groups.

- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak [M+H] at m/z 215.06 (CHNO) and HCl adducts .

Advanced Research Questions

Q. How does the hydrazinyl group influence reactivity in medicinal chemistry applications?

The hydrazine moiety acts as a nucleophile, enabling condensation reactions to form hydrazones or Schiff bases with carbonyl compounds—key intermediates in drug design. For instance, hydrazinyl derivatives are explored as protease inhibitors or metal-chelating agents. Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to biological targets like kinases or receptors .

Q. What strategies resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay protocols. Standardization includes:

- Using reference strains (e.g., ATCC cultures) for antimicrobial testing.

- Validating cell viability assays (MTT, resazurin) with positive/negative controls.

- Applying statistical meta-analysis to reconcile divergent results from independent studies .

Q. Which computational methods model interactions between this compound and biological targets?

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding stability in physiological conditions (e.g., GROMACS with CHARMM36 force field).

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) to assess redox activity or charge transfer potential.

- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bond donors/acceptors) for structure-activity relationship (SAR) studies .

Q. How can researchers optimize analytical methods for quantifying trace impurities?

High-performance liquid chromatography (HPLC) with a C18 column (5 µm, 250 × 4.6 mm) and UV detection at 254 nm is recommended. Mobile phases (e.g., acetonitrile:0.1% trifluoroacetic acid) should be gradient-optimized to separate hydrazinyl derivatives from by-products like unreacted hydrazine or ester hydrolysis products. Validation per ICH guidelines (precision, LOD/LOQ) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。